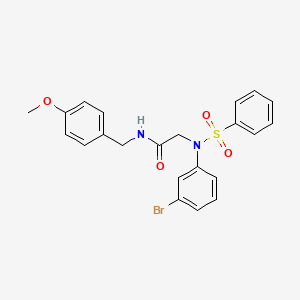
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is a key component in the production of ATP, nucleotides, and amino acids. BPTES has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in ATP production and amino acid synthesis, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have minimal effects on normal cells, while inducing cell death in cancer cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, which can lead to a decrease in cell proliferation and tumor growth.
Advantages and Limitations for Lab Experiments
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce cell death in cancer cells. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide also has limitations, such as its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide with other cancer treatments could be explored to enhance the efficacy of cancer therapy.
Synthesis Methods
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 5-methyl-2,1,3-benzothiadiazol-4-amine and 3-propoxybenzoic acid. The resulting product is then purified through column chromatography to obtain pure N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells and plays a critical role in cancer cell metabolism. Inhibition of glutaminase by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-9-22-13-6-4-5-12(10-13)17(21)18-15-11(2)7-8-14-16(15)20-23-19-14/h4-8,10H,3,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBKFDUHRHVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)

![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)